

comparative docking studies of diaminopyridinol derivatives

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Compound of Interest

Compound Name: 2,3-Diaminopyridin-4-ol

Cat. No.: B15174216

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A comparative analysis of the molecular docking of diaminopyrimidine derivatives reveals their potential as potent inhibitors of various protein kinases implicated in cancer, such as p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Anaplastic Lymphoma Kinase (ALK). These studies, employing in-silico techniques, provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the design of more effective and selective therapeutic agents.

This guide summarizes the key findings from several comparative docking studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. While the focus of this guide is on diaminopyrimidine derivatives due to the availability of comparative data, the structural similarity to diaminopyridinols suggests that these findings may be largely applicable to that class of compounds as well.

Comparative Docking and In-Vitro Activity Data

The following tables summarize the docking scores and corresponding in-vitro inhibitory activities (IC₅₀ values) of representative diaminopyrimidine derivatives against their respective kinase targets. Lower docking scores indicate a more favorable binding affinity, while lower IC₅₀ values represent greater inhibitory potency.

Table 1: Docking Scores and IC₅₀ Values of Diaminopyrimidine Derivatives against PAK4

Compound	Docking Score (kcal/mol)	IC50 (PAK4) (nM)
B6	-7.593	5.9[1]
A2	Not Reported	18.4[1]
B8	Not Reported	20.4[1]

Table 2: Docking Scores and IC50 Values of Diaminopyrimidine Derivatives against FAK

Compound	Docking Score (kcal/mol)	IC50 (FAK) (nM)
A12	Not Reported	94 (MDA-MB-231 cells), 130 (A549 cells)
54	Not Reported	3.0
55	Not Reported	0.6
58	Not Reported	3.2

Table 3: Docking Scores and IC50 Values of Diaminopyrimidine Derivatives against ALK and ROS1

Compound	Docking Score (kcal/mol)	IC50 (ALK) (nM)	IC50 (ROS1) (nM)
10d	Not Reported	1.8	3.6
34c	Not Reported	1.4	1.1

Experimental Protocols

The following is a generalized, detailed methodology for molecular docking studies based on the procedures reported in the referenced literature.

Molecular Docking Protocol

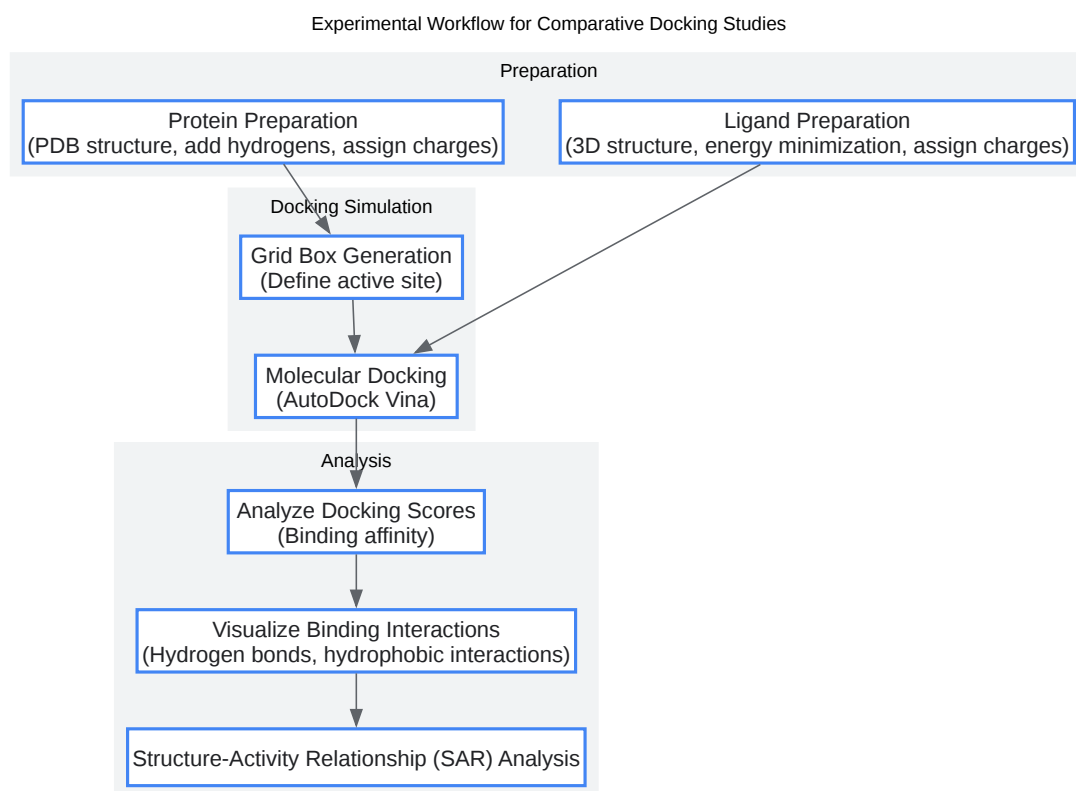
- Protein Preparation:

- The three-dimensional crystal structure of the target protein (e.g., PAK4, FAK, ALK) is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
- The protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
- Ligand Preparation:
 - The 2D structures of the diaminopyrimidine derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
 - The ligand structures are energy-minimized using a suitable force field (e.g., MMFF94).
 - Gasteiger charges are computed for the ligand atoms.
 - The ligand structures are saved in the PDBQT file format.
- Grid Box Generation:
 - A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand or by using a blind docking approach followed by identification of the most probable binding site.
- Molecular Docking Simulation:
 - Molecular docking is performed using software such as AutoDock Vina.
 - The prepared protein and ligand files, along with the grid box parameters, are provided as input.
 - The docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore various conformations and orientations of the ligand within the protein's active site.

- The program calculates the binding affinity (docking score) for each conformation.
- Analysis of Docking Results:
 - The docking results are analyzed to identify the best-docked conformation for each ligand based on the lowest docking score.
 - The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

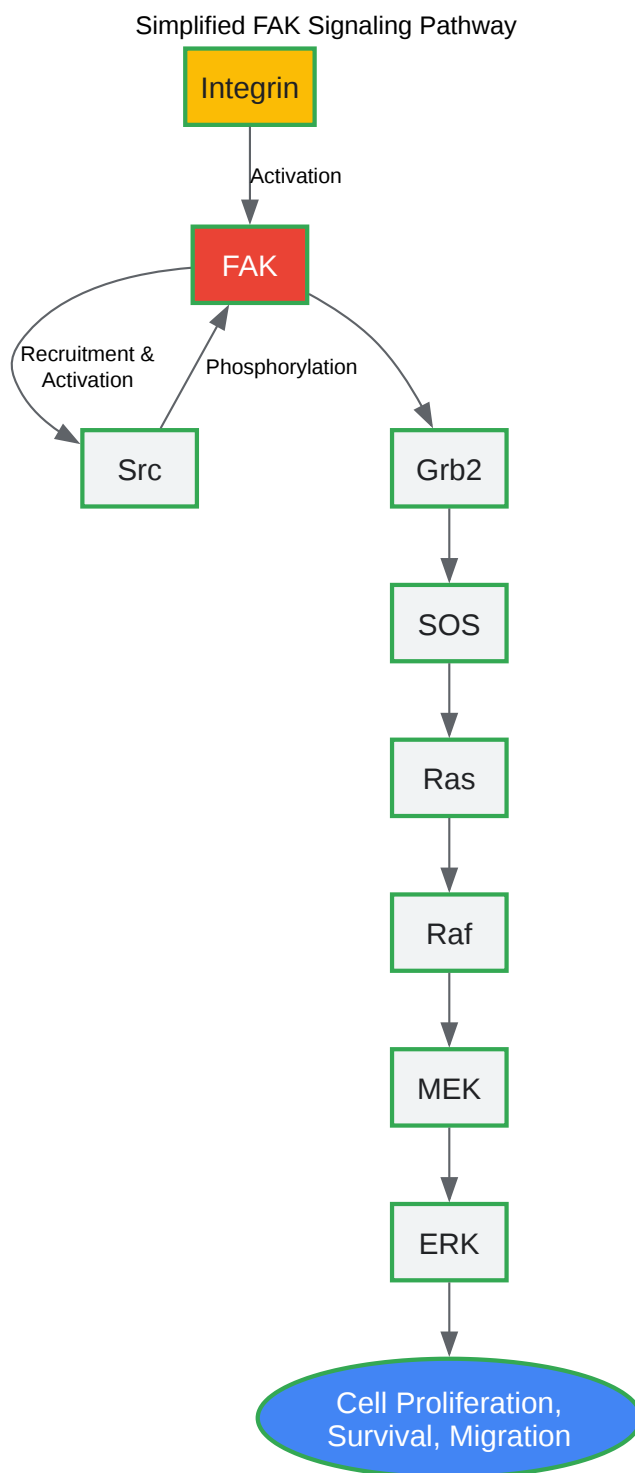
Experimental Workflow



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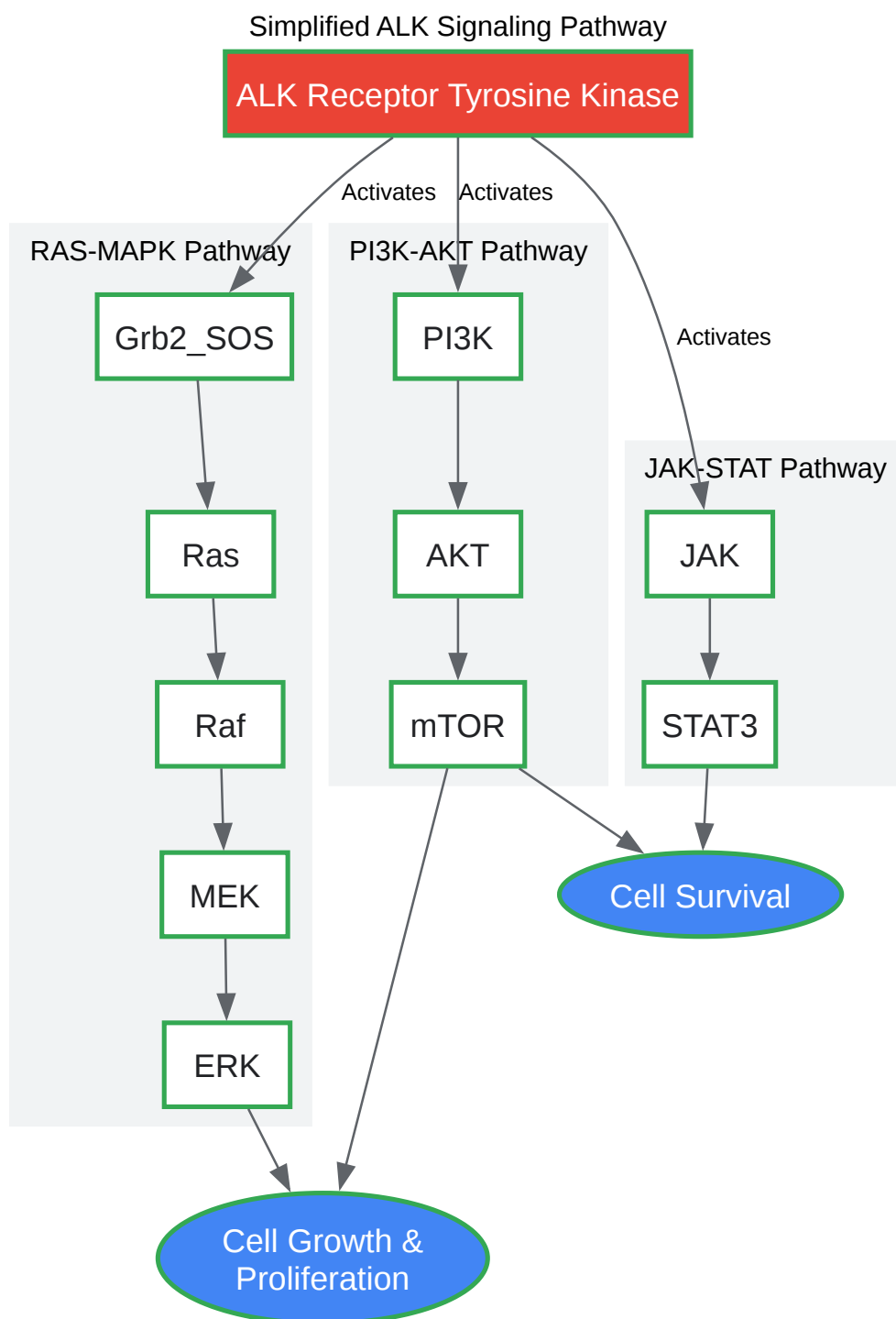
Caption: Workflow for in-silico comparative docking studies.

Signaling Pathways



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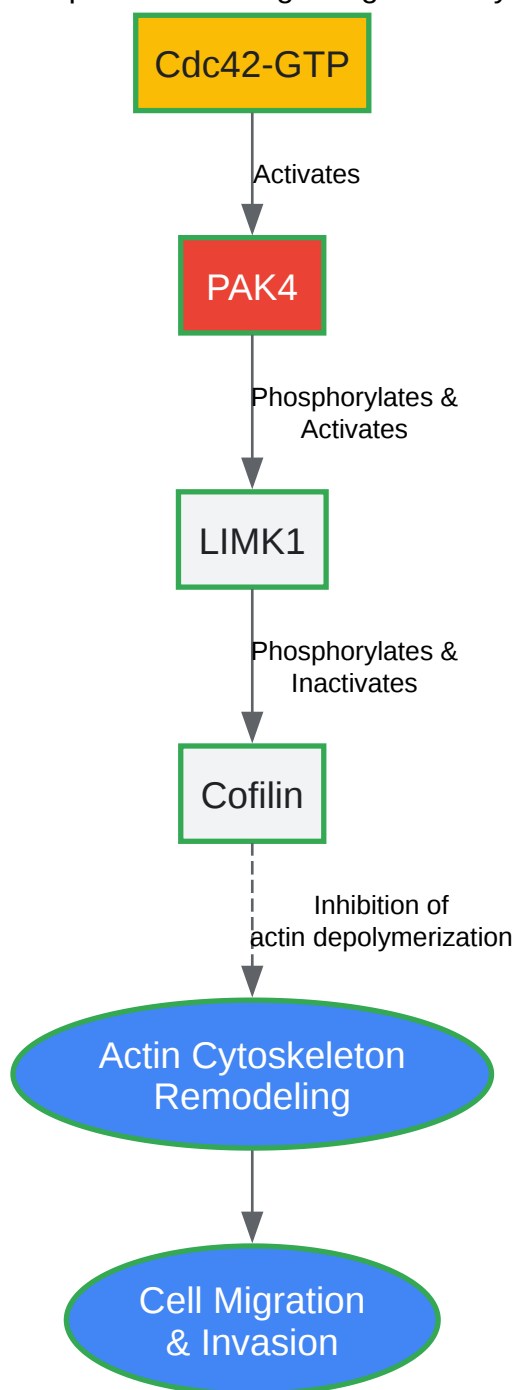
Caption: FAK signaling cascade leading to cell proliferation.



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Caption: Key signaling pathways activated by ALK.

Simplified PAK4 Signaling Pathway



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Caption: PAK4's role in regulating cell migration.

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References

- 1. researchgate.net [researchgate.net]
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